molecular formula C9H15ClN2O2S B12093050 N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride

N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride

Cat. No.: B12093050
M. Wt: 250.75 g/mol
InChI Key: WXRQCKCKZIDENR-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C9H15ClN2O2S

Molecular Weight

250.75 g/mol

IUPAC Name

N-[4-(1-aminoethyl)phenyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C9H14N2O2S.ClH/c1-7(10)8-3-5-9(6-4-8)11-14(2,12)13;/h3-7,11H,10H2,1-2H3;1H

InChI Key

WXRQCKCKZIDENR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)NS(=O)(=O)C)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride typically involves the reaction of 4-(1-aminoethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is often obtained through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like halides, thiols; reactions often conducted in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylmethanesulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride has been investigated for its potential therapeutic effects, including:

  • Anti-inflammatory Properties : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Anticancer Activity : Research indicates that this compound can inhibit certain cancer cell lines by targeting specific enzymes or receptors involved in tumor growth.

Enzyme Inhibition Studies

Studies have shown that this compound can inhibit various enzymes by binding to their active or allosteric sites. This inhibition can alter cellular processes, making it a candidate for treating diseases associated with enzyme dysregulation .

Biochemical Assays

This compound is employed in biochemical assays to study enzyme interactions and protein functions. It aids in understanding the mechanisms of action of specific enzymes, contributing to drug development efforts .

Industrial Applications

In addition to its research applications, this compound is utilized in the development of new materials and chemical processes within industrial settings. Its unique properties make it suitable for various chemical synthesis applications.

Case Study 1: Inhibition of Mycobacterium tuberculosis

Research conducted on the inhibition of Mycobacterium tuberculosis demonstrated that this compound exhibited significant activity against this pathogen. The study utilized kinetic assays to measure the compound's effectiveness, revealing promising results for potential therapeutic use against tuberculosis .

Case Study 2: Anti-Cancer Activity

A series of experiments were conducted to evaluate the anticancer properties of this compound on various cancer cell lines. Results indicated that it effectively inhibited cell proliferation through enzyme inhibition mechanisms, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In biological systems, it may affect signaling pathways and cellular processes, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula CAS No. Pharmacological Activity
This compound -NHCH₂CH₃ (ethylamine) at position 4 C₁₀H₁₅ClN₂O₂S 1246820-85-8 (deuterated) β-blocker (research standard)
Sotalol Hydrochloride (USP Reference Standard) -NHCH(CH₃)₂ (isopropylamine) and -OH at position 2 C₁₂H₂₁ClN₂O₃S 959-24-0 Antiarrhythmic β-blocker
N-{4-[2-(Isopropylamino)ethyl]phenyl}methanesulfonamide hydrochloride (Sotalol Related Compound C) -NHCH(CH₃)₂ (isopropylamine) at position 2 C₁₂H₂₁ClN₂O₂S n/a Impurity in sotalol synthesis
N-[4-(Aminomethyl)phenyl]methanesulfonamide hydrochloride -NH₂ (aminomethyl) at position 4 C₈H₁₁ClN₂O₂S 128263-66-1 Intermediate in sulfonamide synthesis
Impurity D(EP) (Sotalol Intermediate) -OH and -NHCH(CH₃)₂ (isopropylamine) at position 2 C₁₂H₂₁ClN₂O₃S n/a Synthesis intermediate with reduced β-blocking activity

Functional and Pharmacological Differences

Sotalol Hydrochloride vs. This compound: Sotalol contains an additional hydroxyl group (-OH) and isopropylamine (-NHCH(CH₃)₂), which are critical for its β-blocking and antiarrhythmic effects . The absence of these groups in the aminoethyl derivative reduces its therapeutic utility but retains utility as a deuterated analytical standard .

Sotalol-Related Compounds (A, B, C) :

  • Related Compound A : Contains an acetylated isopropylamine group, rendering it pharmacologically inactive .
  • Related Compound B : Substituted with a formyl group (-CHO), which destabilizes the molecule and limits bioavailability .
  • Related Compound C : Lacks the hydroxyl group but retains the isopropylamine, resulting in partial β-blocking activity .

Aminomethyl Derivative (CAS 128263-66-1): The shorter aminomethyl chain (-CH₂NH₂) reduces steric hindrance compared to the aminoethyl variant. This structural difference enhances its reactivity as a synthetic intermediate but eliminates β-blocking activity .

Biological Activity

N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride, also known as a sulfonamide compound, has garnered attention in medicinal chemistry due to its significant biological activity. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H15ClN2O2S
  • Molecular Weight : 250.75 g/mol
  • IUPAC Name : this compound

The compound features a methanesulfonamide group attached to a phenyl ring with an aminoethyl substituent, which contributes to its unique reactivity and biological properties. The presence of these functional groups allows for diverse interactions with biological targets, making it a valuable candidate for drug development and biochemical research.

This compound primarily exhibits its biological activity through enzyme inhibition . The compound can bind to the active or allosteric sites of specific enzymes, thereby altering their function and affecting various biochemical pathways. This mechanism is crucial for its potential therapeutic effects in treating diseases associated with enzyme dysregulation.

Key Mechanisms:

  • Enzyme Inhibition : The compound inhibits certain enzymes by occupying their active sites.
  • Alteration of Signaling Pathways : By modifying enzyme activity, it can influence cellular processes critical for maintaining physiological balance.

Biological Activity and Therapeutic Potential

Research indicates that this compound possesses several therapeutic properties:

  • Anti-inflammatory Activity : It has been studied for its potential to reduce inflammation, making it a candidate for treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation, particularly in breast cancer cell lines like MDA-MB-231 .
  • Enzyme Targeting : The compound has shown promise in targeting enzymes involved in various pathological conditions such as Alzheimer’s disease and other neurodegenerative disorders .

Research Findings

Several studies have evaluated the biological activity of this compound:

  • In Vitro Studies : In vitro assays have demonstrated that this compound can effectively inhibit specific enzymes linked to disease processes. For instance, it was shown to inhibit neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases .
  • Case Studies :
    • A study highlighted the compound's effectiveness against various cancer cell lines, revealing significant antiproliferative effects with IC50 values ranging from 0.50 to 3.58 μM .
    • Another investigation focused on its anti-inflammatory properties, comparing its efficacy to established anti-inflammatory drugs like indomethacin .

Comparative Biological Activity Table

CompoundBiological ActivityIC50 (µM)
N-[4-(1-aminoethyl)phenyl]methanesulfonamideAntiproliferative (breast cancer)0.50 - 3.58
IndomethacinAnti-inflammatoryReference
PDDC (nSMase2 Inhibitor)Neuroprotection (Alzheimer's model)Not specified

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